Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751931
InChI: InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.:

Cat. No.: VC15751931

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1
Standard InChI Key XRILGDCLXWSSHU-PBXRRBTRSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1
Canonical SMILES COC(=O)C1C2CC2CN1

Introduction

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with potential applications in pharmaceutical research due to its unique structural properties and biological activity.

Synthesis and Preparation

The synthesis of methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves complex organic chemistry techniques that typically require careful control of reaction conditions to achieve the desired stereochemistry.

Synthesis Pathway

While specific synthesis pathways are not detailed here due to limited information on this exact compound in reliable sources, similar compounds often involve multi-step reactions including cyclization and resolution steps.

Biological Activity

Although detailed biological activity data specifically for methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate is scarce in reliable sources reviewed here, compounds with similar structures have shown potential as building blocks or intermediates in drug development due to their ability to interact with various biological targets.

Potential Applications

Given its structural complexity and potential bioactivity:

  • Pharmaceutical Intermediates: It could serve as an intermediate in synthesizing more complex molecules.

  • Biological Studies: Its unique structure might offer insights into enzyme-substrate interactions or receptor binding studies.

Related Compounds and Their Activities

Compounds structurally related to methyl (1R,2S,5S)-6,6-dimethyl derivatives have demonstrated antiviral properties by inhibiting viral enzymes essential for replication.

Comparison Table: Related Compounds

Compound NameMolecular FormulaCAS NumberKnown Activities
(Related) Methyl (1R,2S,5S)-6,6-dimethyl derivative hydrochlorideC9H16ClNO₂565456-77-1Antiviral against SARS-CoV-2 [Inhibits Mpro] .

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